molecular formula C25H27N5O4 B10834169 N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide

N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide

Cat. No.: B10834169
M. Wt: 461.5 g/mol
InChI Key: MHELWFWYAKEXOQ-YCFYUYSTSA-N
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Description

PMID25656651-Compound-31c: is a small molecular drug developed by Novartis AG. It is known for its inhibitory effects on the fusion protein Bcr-Abl T315I mutant, which is associated with certain types of cancer . This compound has shown promise in preclinical studies for its potential therapeutic applications.

Preparation Methods

The synthesis of PMID25656651-Compound-31c involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

    Formation of Intermediate Compounds: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form PMID25656651-Compound-31c.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.

Chemical Reactions Analysis

PMID25656651-Compound-31c undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25656651-Compound-31c has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25656651-Compound-31c involves its binding to the Bcr-Abl T315I mutant protein, inhibiting its activity. This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation . The compound’s molecular targets include the Bcr-Abl fusion protein and associated signaling molecules.

Comparison with Similar Compounds

PMID25656651-Compound-31c can be compared with other similar compounds that target the Bcr-Abl fusion protein. Some of these similar compounds include:

What sets PMID25656651-Compound-31c apart is its specific inhibitory effect on the T315I mutant, which is known to confer resistance to other inhibitors. This makes it a unique and valuable compound in the development of targeted cancer therapies.

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C25H27N5O4/c26-23-22(29-17(14-28-23)15-6-2-1-3-7-15)24(32)30-18-13-27-11-9-16(18)19-12-20(31)25(33)10-5-4-8-21(25)34-19/h1-3,6-7,9,11,13-14,19-21,31,33H,4-5,8,10,12H2,(H2,26,28)(H,30,32)/t19-,20-,21-,25+/m1/s1

InChI Key

MHELWFWYAKEXOQ-YCFYUYSTSA-N

Isomeric SMILES

C1CC[C@]2([C@@H](C1)O[C@H](C[C@H]2O)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O

Canonical SMILES

C1CCC2(C(C1)OC(CC2O)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O

Origin of Product

United States

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